molecular formula C11H13NO3 B3862559 Methyl [(4-methylbenzoyl)amino]acetate

Methyl [(4-methylbenzoyl)amino]acetate

Cat. No.: B3862559
M. Wt: 207.23 g/mol
InChI Key: OIBNTNKRKWKBQG-UHFFFAOYSA-N
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Description

Methyl [(4-methylbenzoyl)amino]acetate is an organic compound characterized by a methyl ester group linked to an acetamide moiety, which is further substituted with a 4-methylbenzoyl (p-toluoyl) aromatic group. Its molecular formula is C₁₁H₁₃NO₃, with a molar mass of 207.23 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its hybrid ester-amide functionality.

Synthesis and Characterization:
The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, analogous derivatives, such as methyl indole-acetate analogs, are prepared using methyl lithium followed by purification via flash chromatography, achieving isolated yields of ~76% . Structural validation is typically performed using ¹H NMR spectroscopy and X-ray crystallography, with software suites like SHELX employed for refinement and validation .

Properties

IUPAC Name

methyl 2-[(4-methylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBNTNKRKWKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-methylbenzoyl)amino]acetate typically involves the reaction of 4-methylbenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride.

    Step 2: The resulting 4-methylbenzoyl chloride is then reacted with methylamine to form the intermediate 4-methylbenzoyl methylamide.

    Step 3: Finally, the intermediate is treated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methylbenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(4-methylbenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(4-methylbenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Variations in the benzoyl ring substituents significantly influence electronic properties and reactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
Methyl [(4-methylbenzoyl)amino]acetate C₁₁H₁₃NO₃ 207.23 4-methyl (electron-donating) Moderate reactivity; stable under standard conditions
Methyl [(4-chloro-3-nitrobenzoyl)amino]acetate C₁₀H₉ClN₂O₅ 272.64 4-Cl, 3-NO₂ (electron-withdrawing) Enhanced electrophilicity; suitable for nucleophilic substitutions
Methyl 3-(4-methoxyphenyl)-3-oxopropionate C₁₁H₁₂O₄ 220.21 4-methoxy (electron-donating) Increased solubility in polar solvents

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, NO₂) activate the carbonyl group, increasing reactivity toward nucleophiles. This is critical in reactions like aminolysis or hydrolysis .
  • Electron-donating groups (e.g., methyl, methoxy) enhance stability but reduce electrophilicity, making these derivatives more suitable for prolonged storage or stepwise syntheses .

Functional Group Variations: Ester vs. Amide

Replacing the amide linkage with an ester or altering the ester alkyl chain modifies solubility and hydrolysis kinetics:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Properties
This compound C₁₁H₁₃NO₃ 207.23 Amide + ester High hydrogen-bonding potential; moderate hydrolysis resistance
Ethyl (4-methylbenzoyl)acetate C₁₂H₁₄O₃ 206.24 Ester Prone to alkaline hydrolysis; lower melting point
Methyl (4-chlorobenzoyl)acetate C₁₀H₉ClO₃ 212.45 Ester Higher lipophilicity; used in hydrophobic matrices

Key Findings :

  • Amide derivatives exhibit greater resistance to hydrolysis compared to esters, making them preferable for aqueous-phase reactions .
  • Ethyl esters, like Ethyl (4-methylbenzoyl)acetate, offer enhanced solubility in non-polar solvents due to longer alkyl chains .

Heterocyclic and Complex Derivatives

Incorporation of heterocycles or extended aromatic systems alters biological and electronic profiles:

Compound Name Molecular Formula Molar Mass (g/mol) Structural Feature Applications
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate C₁₃H₁₅N₃O₂S 285.34 Thiazole ring Antimicrobial agents; kinase inhibitors
Methyl 2-[5-Methoxy-2-methyl-1-(4-methylbenzoyl)-1H-indol-3-yl]acetate C₂₁H₂₁NO₄ 351.40 Indole core Fluorescent probes; serotonin analogs

Key Findings :

  • Thiazole-containing analogs demonstrate enhanced bioactivity, attributed to the heterocycle’s ability to participate in π-π stacking and hydrogen bonding .
  • Indole derivatives, such as the compound in , exhibit redshifted UV-Vis absorption due to extended conjugation, making them useful in optoelectronic materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl [(4-methylbenzoyl)amino]acetate
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